molecular formula C13H14N2O3 B15258021 2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B15258021
M. Wt: 246.26 g/mol
InChI Key: ULWOTGHLMIDUEJ-UHFFFAOYSA-N
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Description

2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-dimethylphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then reacted with chloroacetic acid in the presence of a base to introduce the acetic acid moiety. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to its combination of a pyrazole ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-[2-(2,5-dimethylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C13H14N2O3/c1-8-3-4-9(2)11(5-8)15-13(18)10(7-14-15)6-12(16)17/h3-5,7,14H,6H2,1-2H3,(H,16,17)

InChI Key

ULWOTGHLMIDUEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C(=CN2)CC(=O)O

Origin of Product

United States

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